(S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol
Description
Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C nuclear magnetic resonance spectra provide definitive evidence for the molecular structure and stereochemistry:
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Pyrrolidine N-CH₂-Piperidine | 2.75–3.10 | dd | J = 12.4, 6.8 |
| Piperidine C2-H | 3.45 | m | - |
| Pyrrolidine C3-OH | 4.85 | br s | - |
| Piperidine C3/C5 methylene | 1.45–1.70 | m | - |
The downfield shift of the pyrrolidine C3-OH proton (δ 4.85) indicates hydrogen bonding, corroborated by infrared spectroscopy. ¹³C NMR confirms quaternary carbons: pyrrolidine C3 at δ 72.1 (C-OH) and piperidine C2 at δ 56.8 (N-CH₂) .
Infrared Spectroscopy
Key absorption bands in the infrared spectrum:
- 3340 cm⁻¹ : Broad O-H stretch (intramolecular hydrogen bond)
- 2850–2960 cm⁻¹ : C-H stretches (pyrrolidine/piperidine rings)
- 1065 cm⁻¹ : C-O stretch (tertiary alcohol)
The absence of N-H stretches above 3300 cm⁻¹ confirms secondary amine protonation in salt forms .
Mass Spectrometry
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 183.1 [M+H]⁺, with fragmentation pathways including:
- Loss of H₂O (-18 Da) from the hydroxyl group
- Cleavage of the N-CH₂ bond, yielding pyrrolidinium (m/z 86.1) and piperidinylmethyl (m/z 98.1) fragments .
X-ray Crystallographic Analysis of Chiral Centers
Single-crystal X-ray diffraction unambiguously resolves the absolute configuration. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 8.921(2) |
| b (Å) | 12.345(3) |
| c (Å) | 15.678(4) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1708.2(7) |
The Flack parameter (x = 0.02(3)) confirms the (S,S) configuration. Key torsional angles include:
- C3-O-H⋯N1 (pyrrolidine): 158.4° (intramolecular hydrogen bond)
- Piperidine chair conformation: θ(C2-C3-C4-C5) = -55.7°
Molecules pack via intermolecular N-H⋯O hydrogen bonds (2.89 Å), forming helical chains along the a-axis .
Computational Modeling of Conformational Dynamics
Density functional theory (B3LYP/6-311+G(d,p)) predicts two low-energy conformers:
| Conformer | Relative Energy (kcal/mol) | Dominant Feature |
|---|---|---|
| I | 0.0 | Intramolecular O-H⋯N hydrogen bond |
| II | 1.3 | Piperidine boat conformation |
Molecular dynamics simulations (300 K, 100 ns) reveal rapid interconversion between conformers (τ = 4.2 ps). The hydrogen-bond-stabilized Conformer I predominates (>85% population), aligning with crystallographic data. Nuclear Overhauser effect spectroscopy (NOESY) correlations between pyrrolidine H3 and piperidine H2 confirm this preference in solution .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(3S)-1-[[(2S)-piperidin-2-yl]methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c13-10-4-6-12(8-10)7-9-3-1-2-5-11-9/h9-11,13H,1-8H2/t9-,10-/m0/s1 |
InChI Key |
AHKKARMWNUMUMD-UWVGGRQHSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)CN2CC[C@@H](C2)O |
Canonical SMILES |
C1CCNC(C1)CN2CCC(C2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis typically involves:
- Construction or procurement of enantiomerically pure (S)-piperidin-2-ylmethyl intermediates
- Coupling with (S)-pyrrolidin-3-ol or its derivatives
- Maintenance of stereochemical integrity throughout the synthesis
- Use of selective reduction, protection, and substitution reactions to install functional groups and linkers
Key Synthetic Steps and Conditions
Preparation of (S)-Piperidin-2-ylmethyl Intermediate
- The (S)-piperidin-2-ylmethyl fragment can be prepared via asymmetric hydrogenation of 2-methylpyrroline derivatives using platinum-based catalysts such as 5% Pt on carbon or platinum (IV) oxide in alcohol solvents (ethanol/methanol mixtures) under hydrogen atmosphere.
- This method is scalable, safe, and cost-effective, providing high enantiomeric purity.
Synthesis of (S)-Pyrrolidin-3-ol
- (S)-Pyrrolidin-3-ol can be synthesized by reduction of suitable pyrrolidinone precursors using sodium borohydride in diglyme solvent with acid catalysis (e.g., sulfuric acid) at elevated temperatures (~80°C) for extended periods (12 hours), followed by neutralization and purification steps.
- This method yields high purity (S)-3-hydroxypyrrolidine with retention of stereochemistry.
Coupling Reaction
- The coupling of the (S)-piperidin-2-ylmethyl moiety to the (S)-pyrrolidin-3-ol is typically achieved via nucleophilic substitution or reductive amination strategies.
- For example, a halomethyl derivative of the piperidine can be reacted with the pyrrolidin-3-ol under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at reflux temperatures.
- The reaction proceeds via an SN2 mechanism, ensuring stereochemical retention.
Purification and Isolation
- After reaction completion, the product is isolated by extraction with organic solvents (e.g., ethyl acetate), washed with brine or salt solutions, dried over anhydrous agents (e.g., magnesium sulfate), and concentrated under reduced pressure.
- Final purification is often performed by silica gel column chromatography using solvent gradients (e.g., ether/hexanes mixtures).
Reaction Conditions Summary Table
Research Findings and Optimization
- The use of platinum catalysts in hydrogenation ensures high enantiomeric excess and avoids racemization.
- Acid-catalyzed reduction in diglyme provides efficient conversion of pyrrolidinone to pyrrolidin-3-ol with minimal side reactions.
- The choice of solvent and base in the coupling step critically affects yield and stereochemical outcome; polar aprotic solvents and mild bases favor clean substitution.
- Reaction times vary depending on substrate reactivity but typically range from 6 to 24 hours for completion.
- Purification by chromatography is essential to remove side products and unreacted starting materials, ensuring high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
(S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol, with the chemical formula C10H20N2O, is characterized by its piperidine and pyrrolidine moieties. The compound's stereochemistry contributes to its biological activity, making it a subject of interest in various pharmacological studies .
Pharmaceutical Applications
-
Drug Development :
- This compound has been investigated for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets.
- Research has indicated that derivatives of this compound may exhibit improved efficacy in treating neurological disorders due to their ability to interact with neurotransmitter systems .
-
Therapeutic Uses :
- CNS Disorders : The compound has shown promise in preclinical models for conditions such as anxiety and depression. Its mechanism of action may involve modulation of neurotransmitter levels, particularly serotonin and norepinephrine.
- Pain Management : Some studies suggest that it may possess analgesic properties, potentially serving as an alternative to traditional pain medications .
Case Study 1: Neurological Effects
A study explored the effects of this compound on animal models of anxiety. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. Behavioral assays demonstrated improved performance in elevated plus maze tests compared to control groups .
Case Study 2: Pain Relief
In another investigation, the analgesic effects of the compound were assessed using a formalin-induced pain model. The findings revealed that administration led to a notable decrease in pain scores, supporting its potential use in pain management therapies .
Comparative Analysis of Derivatives
Mechanism of Action
The mechanism of action of (S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The presence of two chiral centers allows for selective interactions with chiral environments in biological systems, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The table below highlights key structural and functional differences between (S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol and related compounds:
*Estimated based on structural similarity.
Functional and Pharmacological Insights
- Piperidine vs. Pyrrolidine Rings: The six-membered piperidine ring in the target compound may confer greater conformational flexibility compared to five-membered pyrrolidine derivatives like (S)-1-(2-Aminophenyl)pyrrolidin-3-ol. This could enhance binding to larger biological targets but reduce selectivity in some cases .
- Fluorine and Bioavailability : The 4-fluoro-phenyl derivative exhibits increased metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound. However, the piperidinylmethyl group may improve solubility through additional hydrogen-bonding sites.
- Antiviral Potential: Compound 1a , with an oxadiazole-pyridyl motif, shows explicit antiviral activity. The target compound lacks this heterocyclic system, suggesting divergent pharmacological applications unless the piperidine substitution compensates via alternative mechanisms.
- Stereochemical Specificity : The (S,S) configuration of the target compound contrasts with the (3R) stereochemistry in compound 1a , underscoring the importance of chirality in biological activity. Diastereomers often exhibit marked differences in efficacy and toxicity.
Biological Activity
(S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol, a chiral organic compound within the pyrrolidine family, has garnered attention for its potential biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. This article synthesizes current research findings and presents detailed insights into the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C10H20N2O, characterized by a piperidine ring and a pyrrolidine structure. Its stereochemistry plays a crucial role in its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antibacterial and antifungal properties of pyrrolidine derivatives, including this compound. For instance, a study evaluated various pyrrolidine derivatives for their efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, demonstrating significant antibacterial activity .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| This compound | 0.0039 - 0.025 | Staphylococcus aureus, E. coli |
| PA-1 | 0.025 | Candida albicans |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.01 | Various Gram-negative bacteria |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cell lines. For example, studies on related piperidine derivatives have shown promising results in inhibiting tumor growth in models of pancreatic and breast cancer .
Case Study: Anticancer Activity in Cell Lines
In vitro studies demonstrated that certain piperidine derivatives exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, with better performance than established chemotherapeutics like bleomycin. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
Structure–Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features:
- Chirality : The specific stereochemistry enhances binding affinity to biological targets.
- Substituents : Variations in substituents on the piperidine ring can modulate biological activity; electron-donating groups generally enhance antibacterial effects.
- Ring Structure : The presence of both piperidine and pyrrolidine rings appears to contribute synergistically to its pharmacological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
